molecular formula C10H13O10P B1193932 5-O-(1-carboxyvinyl)-3-phosphoshikimic acid CAS No. 89771-75-5

5-O-(1-carboxyvinyl)-3-phosphoshikimic acid

Cat. No. B1193932
CAS RN: 89771-75-5
M. Wt: 324.18 g/mol
InChI Key: QUTYKIXIUDQOLK-PRJMDXOYSA-N
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Description

5-O-(1-carboxyvinyl)-3-phosphoshikimic acid is a phosphoshikimic acid and a polyunsaturated dicarboxylic acid. It has a role as an Escherichia coli metabolite. It derives from a shikimic acid. It is a conjugate acid of a 5-O-(1-carboxylatovinyl)-3-phosphonatoshikimate.

Scientific Research Applications

Biocatalyst Inhibition and Microbial Tolerance

5-O-(1-carboxyvinyl)-3-phosphoshikimic acid, as part of the carboxylic acids family, has implications in biocatalyst inhibition and microbial tolerance. Studies have shown that carboxylic acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative production. This inhibition, due to the potency of carboxylic acids as microbial inhibitors, poses significant challenges in achieving desired yield and titer. Understanding the mechanisms of this inhibition is crucial for developing robust strains and improving industrial performance (Jarboe, Royce, & Liu, 2013).

Solvent Development for Carboxylic Acid Extraction

Carboxylic acids are key in the production of bio-based plastics, prompting research on efficient recovery methods from diluted aqueous streams. Liquid-liquid extraction (LLX) is a primary technology for this recovery. Recent studies have focused on new solvents like ionic liquids, and improvements to traditional solvents to enhance the efficiency of the LLX process. This research is pivotal for sustainable and economic recovery of carboxylic acids from biomass (Sprakel & Schuur, 2019).

Applications in Renewable Chemistry

5-O-(1-carboxyvinyl)-3-phosphoshikimic acid, as part of renewable carboxylic acids, plays a significant role in the synthesis of renewable chemicals. Efforts are ongoing to develop sustainable pathways for the synthesis of renewable adipic acid, a critical precursor for nylon manufacturing, from biomass derivatives. This research is integral for reducing environmental pollution associated with traditional production methods and for promoting sustainable industrial processes (Lang & Li, 2021).

Environmental Remediation and Sustainable Extraction

Carboxylic acids, including 5-O-(1-carboxyvinyl)-3-phosphoshikimic acid, have been studied for their potential in environmental remediation, particularly in the detoxification of Cr(VI) to Cr(III). This process is significant for treating Cr(VI)-contaminated waters/sites, highlighting the environmental applicability of carboxylic acids. Furthermore, the use of organic compounds and supercritical fluids for the extraction of carboxylic acids from aqueous solutions showcases the versatility and potential for environmentally friendly and efficient separation methods (Jiang et al., 2019; Djas & Henczka, 2018).

Contributions to Biomaterial Science

In the field of biomaterials, the ability of carboxylate ions, such as those in 5-O-(1-carboxyvinyl)-3-phosphoshikimic acid, to be incorporated into the crystal lattice of calcium phosphate compounds like octacalcium phosphate (OCP) is notable. These modified OCPs, termed OCPCs, are explored for various applications including adsorbents, electrochemical devices, and biomaterials. The incorporation of carboxylate ions into OCP represents a molecular-level modification of the crystal, potentially imparting novel functions and making OCPCs a subject of interest for future biomaterial applications (Yokoi, Shimabukuro, & Kawashita, 2022).

properties

CAS RN

89771-75-5

Product Name

5-O-(1-carboxyvinyl)-3-phosphoshikimic acid

Molecular Formula

C10H13O10P

Molecular Weight

324.18 g/mol

IUPAC Name

(3R,4S,5R)-5-(1-carboxyethenoxy)-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C10H13O10P/c1-4(9(12)13)19-6-2-5(10(14)15)3-7(8(6)11)20-21(16,17)18/h3,6-8,11H,1-2H2,(H,12,13)(H,14,15)(H2,16,17,18)/t6-,7-,8+/m1/s1

InChI Key

QUTYKIXIUDQOLK-PRJMDXOYSA-N

Isomeric SMILES

C=C(C(=O)O)O[C@@H]1CC(=C[C@H]([C@H]1O)OP(=O)(O)O)C(=O)O

SMILES

C=C(C(=O)O)OC1CC(=CC(C1O)OP(=O)(O)O)C(=O)O

Canonical SMILES

C=C(C(=O)O)OC1CC(=CC(C1O)OP(=O)(O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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